

# The Versatile Heterocycle: A Technical Guide to 3-Aminopyridazine-4-carbonitrile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Aminopyridazine-4-carbonitrile

Cat. No.: B046362

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic use of heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures with desired functions. Among these, **3-aminopyridazine-4-carbonitrile** has emerged as a highly versatile and valuable scaffold. Its unique arrangement of nitrogen atoms and reactive functional groups—an amino group ortho to a nitrile—provides a powerful platform for the synthesis of a diverse array of fused heterocyclic systems. This technical guide delves into the synthesis, properties, and applications of **3-aminopyridazine-4-carbonitrile**, with a particular focus on its role in the development of potent kinase inhibitors for targeted cancer therapy.

## Physicochemical Properties and Spectroscopic Data

**3-Aminopyridazine-4-carbonitrile** is a stable, typically solid compound at room temperature. [1] Its structure, featuring both hydrogen bond donors (amino group) and acceptors (nitrile and pyridazine nitrogens), governs its solubility and intermolecular interactions, making it a favorable fragment for drug design.

Table 1: Physicochemical and Spectroscopic Data for **3-Aminopyridazine-4-carbonitrile** and a Phenyl Derivative

Property	3-Aminopyridazine-4-carbonitrile	3-Amino-5-phenylpyridazine-4-carbonitrile
Molecular Formula	C <sub>5</sub> H <sub>4</sub> N <sub>4</sub>	C <sub>11</sub> H <sub>8</sub> N <sub>4</sub>
Molecular Weight	120.11 g/mol [1]	196.21 g/mol
Appearance	Light yellow to brown solid[1]	White solid
Melting Point	Not widely reported	247 °C (dec.)
<sup>1</sup> H-NMR (300 MHz, DMSO-d <sub>6</sub> ) δ (ppm)	Data not available in searched sources	8.75 (s, 1H, Ar), 7.65-7.57 (m, 5H, Ar), 7.39 (bs, 2H, NH <sub>2</sub> )
<sup>13</sup> C-NMR (75.5 MHz, DMSO-d <sub>6</sub> ) δ (ppm)	Data not available in searched sources	159.37, 142.17, 141.96, 133.47, 130.98, 129.53, 129.09, 114.96, 93.62
FT-IR ν <sub>max</sub> (cm <sup>-1</sup> )	N-H stretches (~3400), C≡N stretch (~2240), C-N vibrations (~1600)[2]	3437, 3300, 3105 (N-H, C-H), 2219 (C≡N), 1641, 1562 (C=N, C=C)
Mass Spectrum m/z (%)	Data not available in searched sources	196 ([M <sup>+</sup> ], 70), 168 (24), 140 (68), 102 (100), 76 (88), 51 (96)

## Synthesis of 3-Aminopyridazine-4-carbonitrile Derivatives

A highly efficient and atom-economical method for the synthesis of **3-aminopyridazine-4-carbonitrile** derivatives is the one-pot, three-component reaction of an arylglyoxal, malononitrile, and hydrazine hydrate.[3][4][5] This straightforward procedure, typically conducted at room temperature, offers high yields and tolerates a variety of functional groups on the aryl substituent.

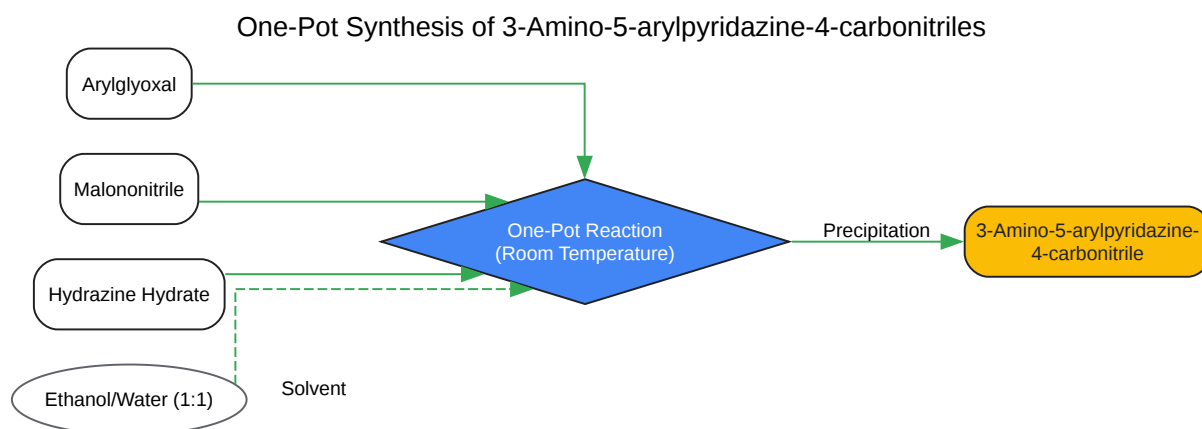
## Experimental Protocol: One-Pot Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles[5]

### Materials:

- Arylglyoxal (1 mmol)
- Malononitrile (1 mmol)
- Hydrazine hydrate (80%, 4 mmol)
- Ethanol
- Water

### Procedure:

- In a suitable reaction flask, dissolve the arylglyoxal (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of ethanol and water (3 mL).
- To this stirring solution, add hydrazine hydrate (80%, 4 mmol) at room temperature.
- Continue to stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the product typically precipitates out of the solution.
- Collect the precipitate by filtration.
- Wash the collected solid with hot water (2 x 5 mL).
- The crude product can be further purified by recrystallization from ethanol to yield the pure 3-amino-5-arylpyridazine-4-carbonitrile.



[Click to download full resolution via product page](#)

A one-pot, three-component synthesis workflow.

## Application as a Building Block for Kinase Inhibitors

The true synthetic power of **3-aminopyridazine-4-carbonitrile** lies in its ability to serve as a precursor to fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines. This scaffold is a bioisostere of the adenine core of ATP and is recognized as a "privileged scaffold" in kinase inhibitor design, as it can effectively mimic hinge-binding interactions in the ATP-binding site of various kinases.<sup>[6][7]</sup>

## Experimental Protocol: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones<sup>[8]</sup>

This protocol describes a general two-step process where the aminopyridazine-carbonitrile is first converted to a pyrazole-o-aminonitrile, which is then cyclized.

### Step 1: Formation of Pyrazole-o-aminonitriles (General Concept)

- The 3-amino-pyridazine-4-carbonitrile core can be elaborated through reactions that engage the amino and nitrile functionalities. For instance, reaction with reagents like ethoxymethylenemalononitrile can lead to more complex aminonitrile precursors.<sup>[8]</sup>

### Step 2: Cyclization to Pyrazolo[3,4-d]pyrimidin-4(5H)-one

- A solution of the appropriate 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (5.04 mmol) in formic acid (30 mL) is refluxed for 7 hours.
- After cooling, the reaction mixture is poured into ice water.
- The resulting precipitate is collected by filtration, dried, and recrystallized from ethanol to yield the desired pyrazolo[3,4-d]pyrimidin-4(5H)-one.<sup>[9]</sup>

This pyrazolo[3,4-d]pyrimidine core is a key pharmacophore in the development of inhibitors for several critical cancer-related kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Src kinase.<sup>[6][10][11]</sup>

## Targetin\_g Cancer-Related Kinases

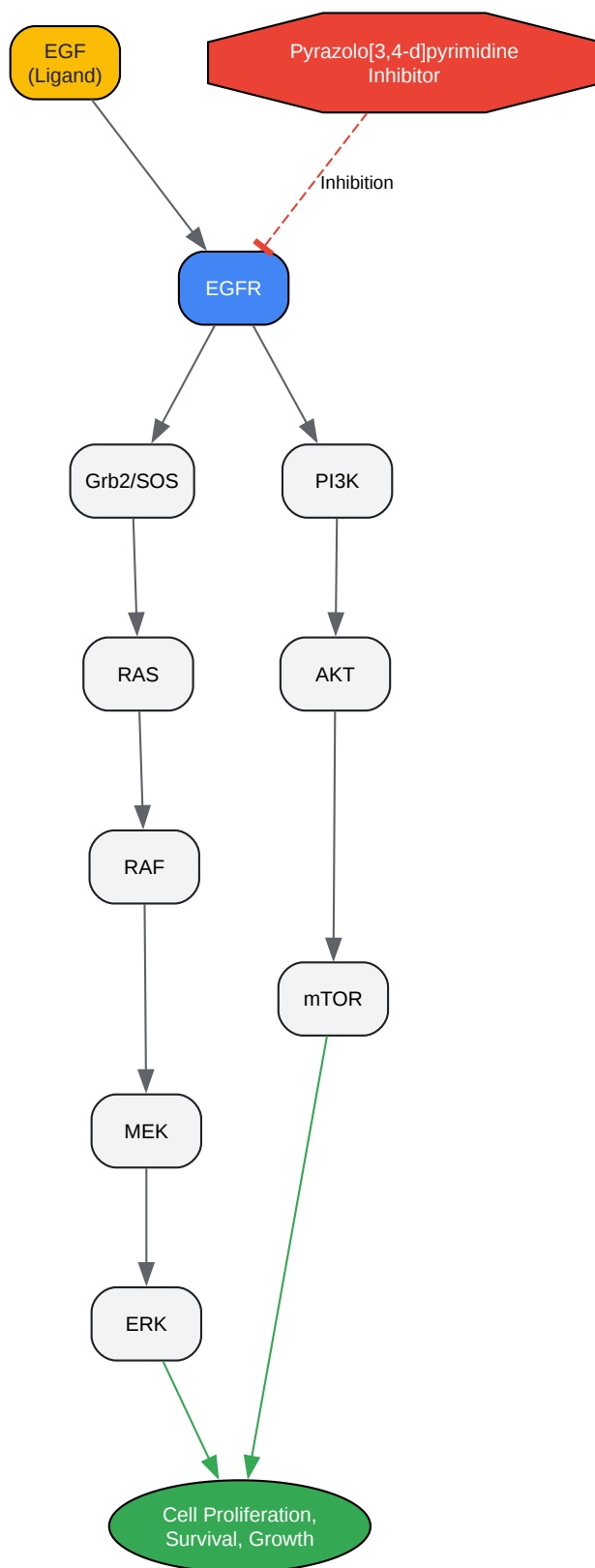
Derivatives of **3-aminopyridazine-4-carbonitrile** have demonstrated significant inhibitory activity against key kinases implicated in tumor growth, proliferation, and angiogenesis.

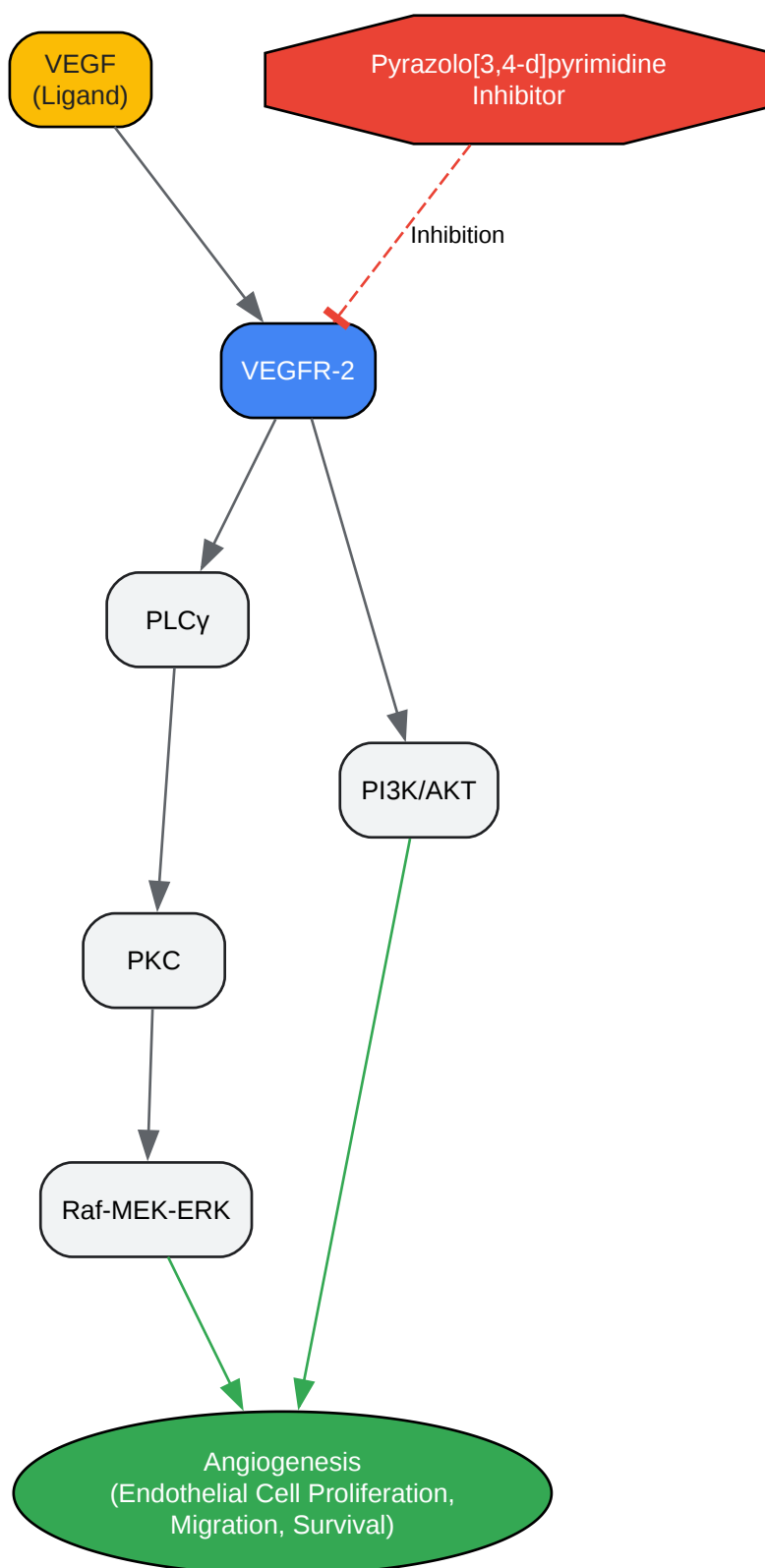
Table 2: Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

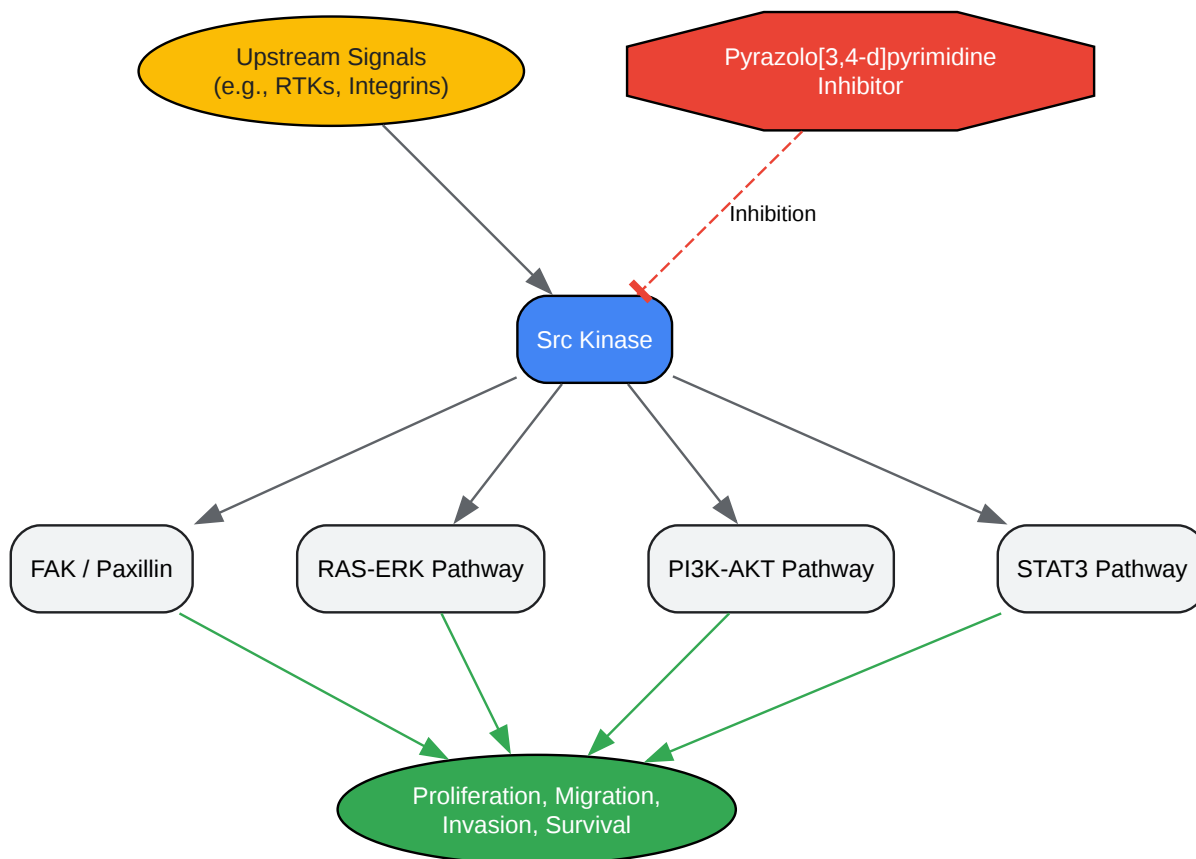
Compound ID	Target Kinase	IC <sub>50</sub> (μM)	Cell Line (for cellular assays)	Reference
Compound 12b	VEGFR-2	0.063	-	<a href="#">[12]</a>
Compound 15	EGFR	0.135	-	<a href="#">[13]</a>
Compound 16	EGFR	0.034	-	<a href="#">[13]</a>
Compound II-1	VEGFR-2	5.90 (cellular activity)	HepG2	<a href="#">[14]</a>
SI221	Src Family Kinases	Not specified, but potent	Glioblastoma cell lines	<a href="#">[11]</a>
SI388	Src	Potent, Ki not specified	Glioblastoma cell lines	<a href="#">[15]</a>
Compound 12b	EGFR (wild type)	Not specified, but potent	A549, HCT-116	<a href="#">[16]</a>

## EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which are central to cell proliferation and survival.[\[4\]](#)[\[17\]](#)[\[18\]](#) Inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold act as ATP-competitive inhibitors, blocking the autophosphorylation of EGFR and subsequent pathway activation.[\[16\]](#)







[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-Aminopyridazine-4-carbonitrile [myskinrecipes.com]
- 2. 4-Aminopyridazine-3-carbonitrile (20865-26-3) for sale [vulcanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. ClinPGx [clinpgx.org]
- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and biological characteristics of pyrazolo[3,4-d]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Versatile Heterocycle: A Technical Guide to 3-Aminopyridazine-4-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046362#3-aminopyridazine-4-carbonitrile-as-a-heterocyclic-building-block]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)